3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms. It is primarily used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative, while reacting with an alcohol can yield a sulfonate ester .
Scientific Research Applications
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a tool in biochemical studies to investigate enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein functions, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the sulfonyl chloride group but shares similar reactivity.
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: Contains an amine group instead of a sulfonyl chloride group.
Uniqueness
The presence of the sulfonyl chloride group in 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride makes it highly reactive and versatile in organic synthesis. This functional group allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H4BrClF2N2O2S |
---|---|
Molecular Weight |
309.52 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H4BrClF2N2O2S/c6-5-3(14(7,12)13)1-11(10-5)2-4(8)9/h1,4H,2H2 |
InChI Key |
DOGFMVYJTKWICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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